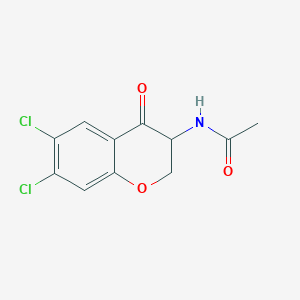
Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one is a significant structural motif found in various pharmaceuticals and natural products, known for its diverse biological activities such as antibacterial, antioxidant, and estrogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dichloro-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(6,7-dichloro-4-oxochroman-3-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antibacterial agent by disrupting bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-oxo-4H-chromen-3-yl)acetamide
- N-(6-chloro-4-oxochroman-3-yl)acetamide
- N-(7-chloro-4-oxochroman-3-yl)acetamide
Uniqueness
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is unique due to the presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
54444-55-2 |
|---|---|
Molekularformel |
C11H9Cl2NO3 |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
N-(6,7-dichloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2NO3/c1-5(15)14-9-4-17-10-3-8(13)7(12)2-6(10)11(9)16/h2-3,9H,4H2,1H3,(H,14,15) |
InChI-Schlüssel |
YMGDOVQHALIZJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1COC2=CC(=C(C=C2C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


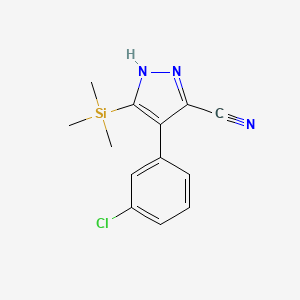




![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)
![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)
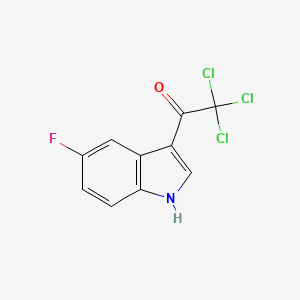


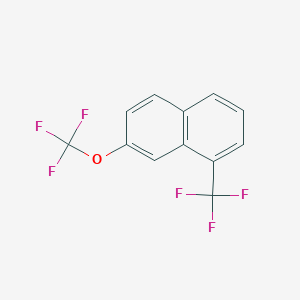

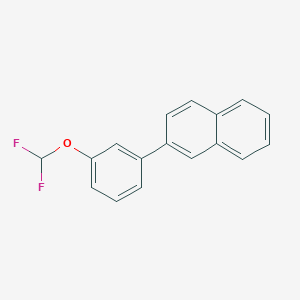
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
